molecular formula C5H7N3O2S B1363788 Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate CAS No. 6440-02-4

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B1363788
CAS No.: 6440-02-4
M. Wt: 173.2 g/mol
InChI Key: ZUGOHJWUTNKRMG-UHFFFAOYSA-N
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Description

Introduction and Chemical Classification

Chemical Identity and Structural Overview

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is characterized by the molecular formula C₅H₇N₃O₂S and a molecular weight of 173.19 g/mol . Its structure comprises a 1,2,3-thiadiazole core—a five-membered aromatic ring containing one sulfur and two nitrogen atoms—with an amino group (-NH₂) at position 5 and an ethyl carboxylate (-COOEt) group at position 4 (Figure 1).

Key Structural Features:
  • Aromaticity : The thiadiazole ring exhibits aromaticity due to delocalized π-electrons, stabilized by sulfur’s lone pair.
  • Substituent Effects : The electron-withdrawing carboxylate group and electron-donating amino group influence reactivity and intermolecular interactions.
  • Crystallography : X-ray studies confirm planarity of the thiadiazole ring, with bond lengths consistent with aromatic systems (C-S: ~1.74 Å; C-N: ~1.32 Å).

Physical Properties :

Property Value Source
Melting Point 123–125°C
Solubility Insoluble in water
LogP (Partition Coefficient) 1.1

The compound’s SMILES notation (CCOC(=O)C1=C(SN=N1)N) and InChIKey (ZUGOHJWUTNKRMG-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Historical Development of Thiadiazole Chemistry

The exploration of thiadiazoles began in 1882 with Fischer’s work on heterocyclic systems, but the 1,2,3-thiadiazole subclass gained prominence after the Hurd-Mori reaction (1956), which enabled efficient synthesis via cyclization of hydrazones with thionyl chloride. This method revolutionized access to 1,2,3-thiadiazole derivatives, including this compound.

Key milestones:

  • 1956 : Hurd and Mori’s serendipitous discovery of thiadiazole formation during attempted oxadiazinedione synthesis.
  • 1980s : Mechanistic studies elucidating the role of sulfoxide intermediates in Hurd-Mori cyclization.
  • 2000s : Application of 1,2,3-thiadiazoles as ligands for cytochrome P450 inhibition, highlighting their biochemical relevance.

Nomenclature and Isomeric Configurations

The compound’s IUPAC name, ethyl 5-aminothiadiazole-4-carboxylate , reflects:

  • Parent ring : 1,2,3-thiadiazole (sulfur at position 1, nitrogens at 2 and 3).
  • Substituents : Amino (-NH₂) at position 5, ethyl ester (-COOEt) at position 4.

Isomerism in Thiadiazoles :
Thiadiazoles exhibit four constitutional isomers depending on sulfur and nitrogen positions:

  • 1,2,3-Thiadiazole (as in this compound)
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole

The 1,2,3-isomer is distinguished by its synthetic utility in pharmaceuticals, contrasting with the more common 1,3,4-thiadiazole derivatives.

Position Within Heterocyclic Chemistry Taxonomy

Thiadiazoles belong to the azole family—five-membered heterocycles with multiple heteroatoms. Their taxonomy is defined by:

  • Ring Size : Five-membered, fully conjugated.
  • Heteroatoms : 1 sulfur, 2 nitrogens (vs. 1–3 nitrogens in imidazoles or triazoles).
  • Aromaticity : 6 π-electrons (4 from double bonds, 2 from sulfur’s lone pair).

Biochemical Relevance :
The 1,2,3-thiadiazole scaffold mimics pyrimidine bases, enabling interactions with enzymes like cytochrome P450. Its planar structure facilitates π-stacking in protein binding pockets.

Academic and Industrial Significance

Academic Applications:
  • Synthetic Intermediates : Used in Hurd-Mori reactions to generate bicyclic thiadiazoles.
  • Mechanistic Studies : Serves as a model for investigating sulfur-nitrogen heterocycle reactivity.
Industrial Applications:
  • Pharmaceuticals : Precursor to inhibitors of cytochrome P450 isoforms (e.g., 2B4, 2E1).
  • Agrochemicals : Building block for herbicides and fungicides due to thiadiazole’s bioactivity.
  • Materials Science : Explored in conductive polymers and corrosion inhibitors.

Commercial Availability : Suppliers like Thermo Scientific and Aladdin Scientific offer the compound in quantities from 1 mg to 100 mg, with purity ≥98%.

Properties

IUPAC Name

ethyl 5-aminothiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGOHJWUTNKRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365337
Record name ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6440-02-4, 1935987-44-2
Record name ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6440-02-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl 5-imino-2,5-dihydro-1,2,3-thiadiazole-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is extensively researched for its potential in pharmaceutical applications. It serves as a precursor for synthesizing various bioactive compounds, particularly in the development of antimicrobial and anticancer agents.

The compound exhibits a range of biological activities:

  • Antimicrobial : Effective against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus epidermidis.
  • Antifungal : Demonstrated efficacy against fungal pathogens.
  • Anticancer : Induces apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Case Study: Antimicrobial Efficacy
A study by Roxana et al. evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated significant inhibition zones comparable to standard antibiotics like ceftriaxone.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized as a building block for developing new agrochemicals, particularly fungicides and herbicides. Its ability to enhance crop protection and yield makes it valuable in sustainable agriculture.

Material Science

This compound is also applied in material science:

  • Specialty Polymers : Used in formulating polymers that require improved durability and resistance to environmental factors.
  • Coatings : Enhances the performance of coatings used in various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various methods:

  • Detection and Quantification : Aids in detecting and quantifying other chemical species in complex mixtures.

Biotechnology

The compound is investigated for its role in biocatalysis, potentially improving the efficiency of enzymatic reactions in industrial processes. This application highlights its versatility beyond traditional chemical uses.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Substituents Melting Point Solubility Key Applications
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate 6440-02-4 C₅H₇N₃O₂S -NH₂ (C5), -COOEt (C4) 123–125°C Insoluble in water Pharmaceutical intermediate
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate 6439-91-4 C₅H₅BrN₂O₂S -Br (C5), -COOEt (C4) Precursor for triazole synthesis
tert-Butyl 5-amino-1,2,3-thiadiazole-4-carboxylate 6440-03-5 C₇H₁₁N₃O₂S -NH₂ (C5), -COOtBu (C4) Potential prodrug applications
Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate 2037-81-2 C₁₂H₁₂N₄O₄S -NHCOOPh (C5), -COOEt (C4) Modified reactivity for drug design
Ethyl 2-aminothiazole-4-carboxylate 5398-36-7 C₆H₈N₂O₂S -NH₂ (C2), -COOEt (C4) Intermediate for thiazole derivatives

Reactivity and Functionalization

  • Amino Group Reactivity: The amino group at position 5 undergoes Dimroth rearrangement under basic conditions to yield 5-mercapto-1,2,3-triazole derivatives (93% yield) .
  • Ester Hydrolysis : The ethyl ester group can be hydrolyzed to carboxylic acids, a feature shared with tert-butyl derivatives. However, tert-butyl esters exhibit greater hydrolytic stability, making them preferable in prodrug strategies .

Solubility and Stability

  • Water Insolubility : Unlike pyridinyl-substituted thiazoles (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate), which may exhibit improved aqueous solubility due to basic nitrogen atoms, the thiadiazole core of the target compound limits polar interactions .
  • Thermal Stability : The compound’s stability under storage (cool, dry conditions) is comparable to tert-butyl analogues, though oxidative degradation risks require careful handling .

Biological Activity

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (ETDAC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer, and other therapeutic potentials.

Chemical Structure and Synthesis

ETDAC has the molecular formula C₅H₇N₃O₂S and belongs to the thiadiazole family. Its synthesis typically involves the reaction of ethyl cyanoacetate with thiosemicarbazide under basic conditions, leading to cyclization and esterification. The compound's unique structure contributes to its biological properties.

1. Antimicrobial and Antifungal Properties

ETDAC exhibits notable antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these bacteria ranges from 40 to 50 µg/mL .

In antifungal assessments, ETDAC demonstrated effectiveness against several fungal pathogens, making it a candidate for developing new antifungal agents. Its mechanism may involve disrupting cellular processes or inhibiting specific enzymes crucial for microbial survival .

2. Anticancer Activity

Recent research indicates that ETDAC may possess anticancer properties. In vitro studies have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells suggests potential as a therapeutic agent in cancer treatment .

The biological activity of ETDAC is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or proteins involved in microbial metabolism or cancer cell proliferation. For example, its action could involve the inhibition of DNA synthesis or interference with metabolic pathways essential for cell growth .

Comparative Analysis with Similar Compounds

To understand ETDAC's unique properties better, it is useful to compare it with similar compounds within the thiadiazole family:

Compound NameBiological ActivityMIC (µg/mL)Notes
This compoundAntimicrobial, Antifungal40-50Effective against various bacterial strains
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateAntimicrobialVariesDifferent nitrogen arrangement affects activity
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateAnticancerN/AExhibits distinct chemical reactivity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Roxana et al. evaluated the antimicrobial efficacy of ETDAC against clinical isolates of Klebsiella pneumoniae and Staphylococcus epidermidis. The results indicated significant inhibition zones comparable to standard antibiotics like ceftriaxone .

Case Study 2: Anticancer Potential
In another study examining the cytotoxic effects of ETDAC on A549 and HeLa cell lines, researchers observed a dose-dependent reduction in cell viability. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The amino proton resonates at δ 6.2–6.5 ppm (broad singlet), while the thiadiazole C4 carbonyl appears at ~160 ppm .
  • FT-IR : Strong bands at 1680–1700 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (N-H stretch) confirm functional groups .
  • HPLC-MS : ESI+ mode typically shows [M+H]⁺ at m/z 174.1, with fragmentation peaks at m/z 128 (loss of COOEt) .

How can computational methods address contradictions in reactivity predictions for thiadiazole derivatives?

Advanced Research Question
Discrepancies between experimental and predicted reactivity (e.g., electrophilic substitution sites) can be resolved via density functional theory (DFT). For instance, Fukui indices calculated at the B3LYP/6-311+G(d,p) level identify C5 as the most nucleophilic position, guiding regioselective modifications . Molecular docking studies further explain bioactivity variations by modeling interactions with biological targets (e.g., bacterial enzymes) .

What are the key challenges in optimizing the compound’s solubility for biological assays?

Advanced Research Question
The compound’s low aqueous solubility (logP ~1.4) limits bioavailability. Strategies include:

  • Co-solvent systems : 10–20% DMSO in PBS balances solubility and cell viability .
  • Prodrug design : Replacing the ethyl ester with hydrophilic groups (e.g., glycine conjugates) improves solubility while retaining activity .
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances cellular uptake in anticancer studies .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The amino group’s electron-donating effect activates the thiadiazole ring for Suzuki-Miyaura coupling at C4, but steric hindrance from the ester group limits aryl boronic acid accessibility. Computational models (e.g., Gaussian09) predict that substituting the ethyl ester with smaller groups (e.g., methyl) reduces steric clash, improving coupling yields by ~30% .

What role does this compound play in heterocyclic library synthesis?

Basic Research Question
The compound serves as a versatile scaffold for synthesizing fused heterocycles. For example:

  • Thiadiazolo[3,2-a]pyrimidines : React with β-ketoesters under acidic conditions to form tricyclic structures with antimicrobial activity .
  • Hydrazone derivatives : Condensation with aryl hydrazines yields Schiff bases tested for antioxidant potential .

How can researchers validate the purity of this compound in the absence of commercial standards?

Basic Research Question

  • Melting Point Analysis : Pure samples melt sharply at 114–115°C; deviations >2°C indicate impurities .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7); Rf ≈0.5 under UV254 .
  • Combined Spectroscopy : Overlay ¹H NMR and IR spectra with literature data to confirm functional group integrity .

What mechanistic insights explain its reported antimicrobial vs. anticancer activity disparities?

Advanced Research Question
Divergent bioactivity stems from target-specific interactions:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
  • Anticancer Activity : Inhibition of topoisomerase II, validated by comet assays showing DNA fragmentation in HeLa cells .
    Dose-response curves (IC₅₀ ~25 μM for cancer vs. MIC ~50 μg/mL for bacteria) highlight selectivity .

How can AI-driven retrosynthesis tools improve synthetic pathway design for novel derivatives?

Advanced Research Question
Platforms like Pistachio/Bkms_metabolic leverage reaction databases to propose one-step modifications. For example:

  • Amide Formation : AI suggests coupling the amino group with activated carboxylic acids (e.g., EDCI/HOBt), achieving >80% yield .
  • Ring Functionalization : Predictive models prioritize C-H activation at C5 over C4 due to lower activation energy (ΔG‡ ~15 kcal/mol) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
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Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

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